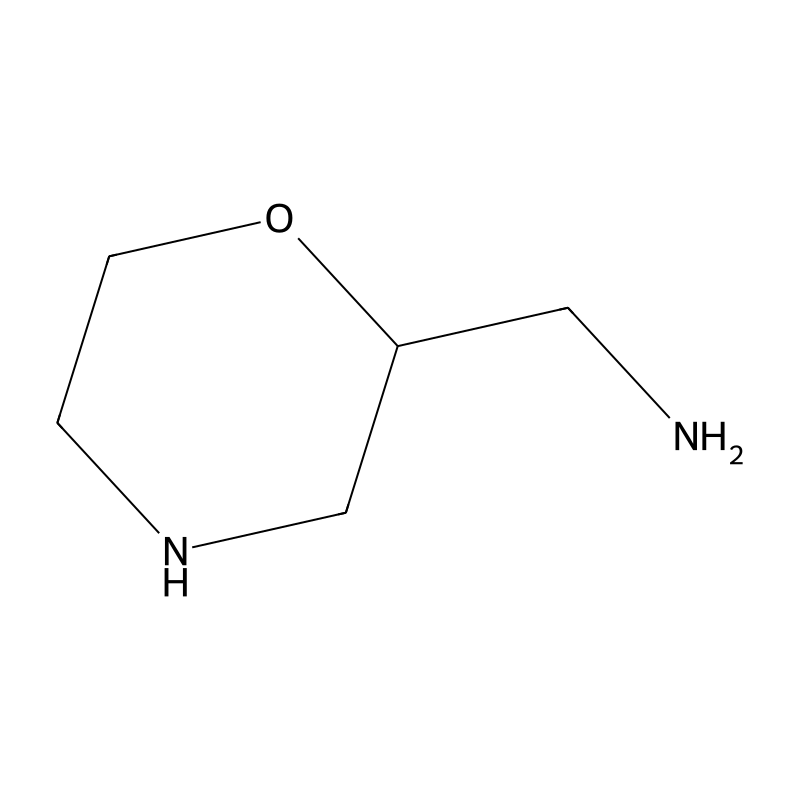

2-(Aminomethyl)morpholine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Asymmetric Hydrogenation for the Synthesis of 2-Substituted Chiral Morpholines

Scientific Field: This application falls under the field of Organic Chemistry, specifically in the area of Asymmetric Synthesis.

Application Summary: 2-(Aminomethyl)morpholine is used in the asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines . This process is crucial for the production of chiral morpholines, which are key intermediates for bioactive compounds .

Methods of Application: The method involves the use of a rhodium catalyst bearing a large bite angle . The process involves forming the stereocenter before, during, or after cyclization . The hydrogenated products could be transformed into key intermediates for bioactive compounds .

Results or Outcomes: A variety of 2-substituted chiral morpholines could be obtained in quantitative yields and with excellent enantioselectivities (up to 99% ee) .

Synthesis of Morpholines

Scientific Field: This application is also in the field of Organic Chemistry, specifically in the area of Heterocyclic Compound Synthesis.

Application Summary: 2-(Aminomethyl)morpholine is used in the synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds .

Methods of Application: The synthesis involves the use of 1,2-amino alcohols and their derivatives as the most common starting materials for the preparation of morpholines .

Results or Outcomes: This method has led to recent advances in the synthesis of morpholines and their carbonyl-containing analogs .

Structure-Guided Evolution of Potent and Selective CHK1 Inhibitors

Scientific Field: This application falls under the field of Medicinal Chemistry and Drug Discovery.

Application Summary: 2-(Aminomethyl)morpholine is used in the development of potent and selective CHK1 inhibitors . These inhibitors are important in cancer therapeutics, as CHK1 is a serine/threonine kinase that plays a central role in the DNA damage response network .

Methods of Application: The development process involves structure-guided evolution of pyrazolopyridine inhibitors, with 2-(Aminomethyl)morpholine being used to introduce a range of alkylamino substituents .

Results or Outcomes: The result is the identification of a potent and highly selective isoquinoline CHK1 inhibitor (SAR-020106), which has shown efficacy in vivo .

Synthesis of New Morpholine Derivatives

Scientific Field: This application is in the field of Organic Chemistry, specifically in the area of Heterocyclic Compound Synthesis.

Application Summary: 2-(Aminomethyl)morpholine is used in the synthesis of new morpholine derivatives bearing various functional groups . These derivatives are synthesized through a two-step process involving a Mannich reaction followed by Michael addition reaction .

Results or Outcomes: The method has led to the successful synthesis of new morpholine derivatives in high yields .

2-(Aminomethyl)morpholine is an organic compound characterized by the presence of both morpholine and an aminomethyl group. Its molecular formula is and it has a molecular weight of approximately 130.19 g/mol. The compound features a morpholine ring, which is a six-membered heterocycle containing both nitrogen and oxygen atoms, making it a secondary amine. This structure contributes to its basicity and reactivity in various

2-(Aminomethyl)morpholine undergoes several typical reactions associated with secondary amines. These include:

- Alkylation Reactions: It can react with alkyl halides to form N-alkyl derivatives.

- Acid-Base Reactions: The compound can react with acids to form corresponding salts, such as morpholinium salts.

- Formation of Amides: It can react with carboxylic acids to produce amides, a reaction often utilized in organic synthesis.

- Nitrosation: Under certain conditions, it can be nitrosated to form nitrosamines, which are of interest due to their potential carcinogenic properties .

2-(Aminomethyl)morpholine exhibits biological activity that makes it relevant in pharmacological contexts. It has been studied for its potential as a building block in the synthesis of various pharmaceuticals. Morpholine derivatives, including this compound, have shown activity against certain bacteria and fungi, indicating potential applications as antimicrobial agents. Additionally, its structure allows for modifications that can enhance biological activity, making it a valuable compound in medicinal chemistry .

The synthesis of 2-(Aminomethyl)morpholine typically involves the following methods:

- Direct Amination: Reacting morpholine with formaldehyde or paraformaldehyde in the presence of reducing agents can yield 2-(Aminomethyl)morpholine.

- Hydrogenation of Morpholine Derivatives: Starting from other morpholine derivatives that contain reactive functional groups can lead to the formation of 2-(Aminomethyl)morpholine through hydrogenation processes.

- One-Pot Synthesis: Recent studies have reported one-pot reactions that yield 2-(Aminomethyl)morpholine with high yields and selectivity, showcasing advancements in synthetic methodologies .

This comparison highlights the uniqueness of 2-(Aminomethyl)morpholine due to its specific functional groups that enhance its reactivity and biological activity compared to other morpholine derivatives.

Studies on the interactions of 2-(Aminomethyl)morpholine with other compounds reveal its potential as a ligand in coordination chemistry. For instance, it has been shown to form stable complexes with metal ions such as nickel(II), enhancing its utility in catalysis and materials science. These interactions are significant for developing new materials and catalysts that leverage the unique properties of this compound .

Several compounds share structural similarities with 2-(Aminomethyl)morpholine, including:

- Morpholine: A parent compound lacking the aminomethyl group; it is less basic and less nucleophilic than 2-(Aminomethyl)morpholine due to the absence of additional amine functionality.

- 4-(Aminobutyl)morpholine: This compound has a longer alkyl chain and exhibits different solubility and reactivity profiles.

- N,N-Dimethylmorpholine: A dimethylated derivative that shows different chemical properties due to steric hindrance.

Comparison TableCompound Structure Type Basicity Biological Activity

The history of 2-(Aminomethyl)morpholine is intrinsically linked to the broader development of morpholine chemistry. The parent morpholine structure was first named by Ludwig Knorr, who incorrectly believed it to be part of the structure of morphine. This heterocyclic compound containing both amine and ether functional groups has since become a foundational scaffold in organic chemistry. The specific derivative 2-(Aminomethyl)morpholine emerged as researchers explored various substitution patterns on the morpholine ring, seeking molecules with enhanced biological activities and improved physicochemical properties. Early synthetic methods for morpholines involved the dehydration of diethanolamine with concentrated sulfuric acid or reactions of bis(2-chloroethyl)ether with ammonia. The industrial production of morpholine derivatives advanced significantly when processes were developed using diethylene glycol and ammonia under high temperature and pressure conditions in the presence of hydrogen and suitable catalysts.

Evolution of 2-(Aminomethyl)morpholine in Scientific Literature

The scientific literature surrounding 2-(Aminomethyl)morpholine has grown substantially over recent decades. Initially, publications focused primarily on synthetic methodologies and basic characterization. As analytical techniques improved, researchers began exploring more sophisticated applications and structure-activity relationships. The compound, identified by CAS number 116143-27-2, has been increasingly featured in publications related to pharmaceutical development and organic synthesis. Literature from the early 2000s began highlighting the importance of the morpholine scaffold in drug discovery, with numerous papers examining its potential as a pharmacophore in various therapeutic targets. The evolution of research on 2-(Aminomethyl)morpholine reflects the broader trend in heterocyclic chemistry toward more targeted, application-driven investigations. Modern synthetic approaches have become more stereoselective and environmentally conscious, as evidenced by recent publications describing green synthesis methods for morpholine derivatives. The compound's appearance in patent literature further underscores its growing industrial and commercial significance.

Significance in Contemporary Chemical Research

2-(Aminomethyl)morpholine has emerged as a compound of considerable interest in contemporary research due to its unique structural features combining the morpholine heterocycle with a primary amine functionality. This dual functionality creates opportunities for diverse chemical transformations and applications in medicinal chemistry. The compound has gained attention as a building block for the synthesis of more complex bioactive molecules, particularly those targeting central nervous system (CNS) disorders. With a molecular weight of 116.16 g/mol and chemical formula C5H12N2O, it provides an ideal scaffold for further derivatization while maintaining drug-like properties. Research has demonstrated its utility as a ligand for metal complexes, including its reaction with nickel(II) nitrite to form trans-bis[2-(aminomethyl)morpholine]dinitronickel(II). Contemporary researchers have leveraged the compound's balanced lipophilicity and hydrophilicity to create molecules with improved blood-brain barrier permeability, a crucial factor in developing effective CNS-active compounds.

Morpholine Scaffold as a Privileged Structure

The morpholine ring system has earned recognition as a privileged structure in medicinal chemistry and drug design. A comprehensive review published in 2019 explicitly classified morpholine as a privileged scaffold, highlighting its presence in numerous approved and experimental drugs. This six-membered heterocycle containing both oxygen and nitrogen atoms provides a versatile platform for drug development with several advantageous properties. The morpholine ring contributes to favorable physicochemical characteristics, including enhanced water solubility compared to purely lipophilic structures while maintaining sufficient lipophilicity for membrane permeability. In CNS-active compounds, morpholine moieties serve multiple critical functions: (1) enhancing potency through specific molecular interactions, (2) acting as a scaffold directing the spatial orientation of pharmacophoric groups, and (3) improving pharmacokinetic properties, particularly blood-brain barrier penetration. The significance of morpholine derivatives in modern drug discovery is further emphasized by their ranking as the ninth most common heterocycle in new small-molecule drugs approved by the FDA between 2013 and 2023. This prevalence underscores the enduring value of the morpholine scaffold in addressing diverse therapeutic targets.

Research Scope and Limitations

Current research on 2-(Aminomethyl)morpholine spans synthetic methodology, medicinal chemistry applications, and structure-property relationships. While significant advances have been made, several limitations and knowledge gaps persist. One primary challenge involves the development of more efficient, stereoselective synthetic routes. Though methods exist for creating substituted morpholines, many require multiple steps with moderate yields. Recent innovations such as the four-step synthesis of cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols represent important advances, but opportunities remain for more streamlined approaches. Another limitation concerns the comprehensive characterization of biological activities. While the morpholine scaffold broadly has established pharmacological relevance, the specific biological profile of 2-(Aminomethyl)morpholine derivatives requires further elucidation. Research scope must expand to include more systematic evaluation of structure-activity relationships, particularly regarding stereochemistry and its impact on biological targets. Additionally, computational studies predicting ADME properties (absorption, distribution, metabolism, and excretion) would complement experimental data and facilitate the rational design of 2-(Aminomethyl)morpholine derivatives with optimized pharmacokinetic profiles.

The conformational behavior of 2-(aminomethyl)morpholine has been extensively studied through theoretical approaches, building upon the well-established conformational analysis of the parent morpholine molecule. Morpholine adopts a chair conformation as its predominant structural form, with the nitrogen-hydrogen bond existing in either equatorial or axial orientations [1] [2]. Advanced spectroscopic techniques have demonstrated that the equatorial conformer represents the lower energy form, with a measurable energy difference between the two conformational states.

Detailed theoretical conformational studies using ab initio calculations have revealed that the conformational stability difference between chair-equatorial and chair-axial forms is 109 ± 4 cm⁻¹ [2] [3]. This energy difference has been confirmed through multiple computational approaches, including CNDO/2 and INDO methods, which show excellent agreement with experimental results [1]. The theoretical calculations demonstrate that both CNDO/2 and INDO methods are highly useful for conformational analysis of morpholine derivatives, providing reliable predictions of molecular geometry and electronic properties.

Infrared resonant vacuum ultraviolet photoionization spectroscopy has provided definitive experimental validation of theoretical predictions, measuring adiabatic ionization thresholds of 65,442 ± 4 cm⁻¹ for the chair-equatorial conformer and 65,333 ± 4 cm⁻¹ for the chair-axial conformer [2] [3]. These measurements represent the first direct experimental determination of unique vibrational spectra for distinct morpholine conformers, providing unprecedented insight into the conformational preferences of these heterocyclic systems.

Gas-phase studies have consistently confirmed that the chair-equatorial conformation is strongly preferred across different temperature conditions [3] [4]. At 166 K, the population distribution shows approximately 68.9% chair-equatorial and 31.1% chair-axial conformers, while at 128 K, this distribution shifts to 72.8% chair-equatorial and 27.2% chair-axial conformers [3]. These temperature-dependent population studies provide crucial thermodynamic data for understanding the conformational behavior of 2-(aminomethyl)morpholine derivatives.

Computational Modeling Approaches

Computational modeling of 2-(aminomethyl)morpholine has employed a comprehensive range of theoretical methods, from high-level ab initio calculations to practical molecular mechanics approaches. Density functional theory using the B3LYP functional with 6-31+G(d,p) basis sets has emerged as a benchmark method for studying morpholine derivatives [5] [6]. The M05-2X density functional has been particularly validated for providing reliable geometries when compared to coupled-cluster wave function theory results [5].

Molecular mechanics force fields have been extensively evaluated for their accuracy in modeling nitrogen heterocycles [5] [6]. The Merck Molecular Force Field (MMFF94) has demonstrated superior performance for geometries of molecules containing nitrogen heterocycles and exocyclic amino groups, both in protonated and unprotonated states [5]. This finding is particularly significant for 2-(aminomethyl)morpholine, which contains both morpholine and primary amine functionalities.

Advanced solvation models have been incorporated into computational studies to account for environmental effects. The SM6 quantum mechanical implicit solvation model has been used successfully for aqueous-phase calculations, while SM5.4 and SM5.42 models have been applied to semiempirical methods [5]. These solvation models are essential for accurately predicting the behavior of 2-(aminomethyl)morpholine in biological environments.

Quantum chemical calculations have revealed detailed mechanistic insights into morpholine oxidation by Cytochrome P450 enzymes [7] [8]. Density functional theory studies investigating both doublet and quartet electronic states have shown that morpholine hydroxylation occurs through a hydrogen atom abstraction and rebound mechanism [7]. The presence of nitrogen in the morpholine heterocycle significantly facilitates hydrogen abstraction, while the subsequent C-N bond cleavage represents the rate-determining step for the overall oxidation process [8].

Structure-Activity Relationship (SAR) Analyses

Structure-activity relationship studies of 2-(aminomethyl)morpholine derivatives have revealed critical insights into the molecular features responsible for biological activity. The 4-substituted 2-(aminomethyl)morpholine structural motif has been extensively evaluated for gastrokinetic activity, with systematic modifications providing clear SAR patterns [9]. Introduction of electron-withdrawing groups such as chloro, fluoro, and trifluoromethyl substituents on the benzyl portion of morpholine derivatives significantly enhances gastrokinetic activity [9].

The morpholine ring system serves as a privileged scaffold in medicinal chemistry, contributing to enhanced binding affinity with target proteins through specific molecular interactions [10] [11]. In anticancer applications, morpholine derivatives demonstrate improved binding affinity with mechanistic target of rapamycin (mTOR) kinase [10]. SAR studies have identified that 3,5-ethylene bridged morpholine moieties can penetrate deeply into the mTOR binding pocket, making them particularly selective and potent mTOR inhibitors [10].

The N-morpholinoethyl moiety has been identified as crucial for central nervous system receptor modulation [13]. This structural feature occupies deep hydrophobic pockets surrounded by conserved aromatic residues in transmembrane domains, particularly interacting with Trp172, Tyr190, and Trp194 residues . The morpholine ring orientation and substitution pattern directly influence receptor selectivity, with methoxy group introduction at specific positions switching activity from agonist to antagonist profiles .

Comprehensive SAR analyses have demonstrated that morpholine derivatives exhibit structure-dependent activity across multiple therapeutic areas [14] [15]. The electron-deficient nature of the morpholine ring, resulting from the negative influence of the oxygen atom, contributes to reduced basicity compared to other nitrogen-containing heterocycles [14]. This property, combined with the relatively balanced lipophilic-hydrophilic profile of the morpholine scaffold, provides desirable drug-like characteristics that have made morpholine a frequently exploited saturated six-membered heterocycle in medicinal chemistry [15].

Stereochemical Considerations

The stereochemical aspects of 2-(aminomethyl)morpholine present complex considerations arising from the conformational flexibility of the morpholine ring and the presence of stereogenic centers. The morpholine ring predominantly adopts a chair conformation with the nitrogen-hydrogen bond preferentially oriented in the equatorial position [1] [2]. This conformational preference has significant implications for the stereochemical behavior of substituted morpholine derivatives.

Enantiopure morpholine fragments have been successfully synthesized using chiral pool starting materials [16], with the integral stereochemistry imparted through appropriate selection of readily available enantiopure precursors. Cyclic sulfamidates have been employed as aziridine equivalents in stereoselective synthesis, providing access to morpholine derivatives with controlled stereochemistry [16]. These synthetic approaches have enabled the preparation of morpholine building blocks with defined stereochemical relationships.

Carbon-13 nuclear magnetic resonance spectroscopy has provided detailed insights into substituent effects and conformational preferences in morpholine derivatives [17]. The α-parameter for methyl substitution has been determined as 5.00 ppm downfield, comparing favorably with values observed for methylcyclohexanes (5.96 ppm) and methylpiperidines (5.4 ppm) [17]. These spectroscopic parameters provide valuable tools for conformational analysis and stereochemical assignment.

Conformational restrictions through bridging modifications have been shown to improve selectivity and reduce unwanted pharmacological properties [15] [18]. The introduction of constraints that lock the morpholine ring in specific conformations can modulate physicochemical properties such as lipophilicity, metabolism, and hERG inhibition [15]. Density functional theory analysis has been employed to compare the relative basicities of constrained morpholine derivatives, revealing how conformational restrictions influence electronic properties [18].

Molecular Dynamics Simulations

Molecular dynamics simulations have provided crucial insights into the dynamic behavior of 2-(aminomethyl)morpholine and related morpholine derivatives in various environments. Explicit water molecular dynamics simulations using periodic boundary conditions have been employed to study the conformational behavior and intermolecular interactions of morpholine systems [19] [20]. The Particle Mesh Ewald method has been utilized to calculate full electrostatic energies, while Langevin dynamics has been applied for temperature regulation [19].

Force field validation studies have demonstrated that MMFF94 provides the most accurate representation of nitrogen heterocycles among tested molecular mechanics methods [5] [20]. Comparative studies using representatives from major force field families, including AMBER ff-99SBILDN, OPLS-AA/L, CHARMM27, and GROMOS43a1, have established benchmarks for morpholine derivative simulations [20]. The CM4 charge model has been validated for accurate prediction of partial atomic charges in morpholine systems [5].

Molecular dynamics simulations have revealed detailed mechanisms of morpholine interactions with biological macromolecules [7] [21]. Studies of morpholine oxidation by Cytochrome P450 enzymes have employed density functional theory calculations to investigate reaction pathways in both doublet and quartet electronic states [7]. The simulations have identified hydrogen atom abstraction as the initial step, followed by C-N bond cleavage as the rate-determining process [7].

Protein-ligand interaction studies using molecular dynamics have provided insights into the binding modes of morpholine derivatives with target proteins [21] [22]. Simulations have characterized different binding pockets and analyzed dynamic interactions at the atomic level, revealing key residues that stabilize ligands in catalytic sites [21]. The contribution of explicit water molecules and protein dimerization effects have been systematically investigated to understand their influence on ligand association [21].

XLogP3

-1.5

Dates

Last modified: 08-15-2023

Explore Compound Types

Get ideal chemicals from 750K+ compounds

| Compound | Structure Type | Basicity | Biological Activity |

The history of 2-(Aminomethyl)morpholine is intrinsically linked to the broader development of morpholine chemistry. The parent morpholine structure was first named by Ludwig Knorr, who incorrectly believed it to be part of the structure of morphine. This heterocyclic compound containing both amine and ether functional groups has since become a foundational scaffold in organic chemistry. The specific derivative 2-(Aminomethyl)morpholine emerged as researchers explored various substitution patterns on the morpholine ring, seeking molecules with enhanced biological activities and improved physicochemical properties. Early synthetic methods for morpholines involved the dehydration of diethanolamine with concentrated sulfuric acid or reactions of bis(2-chloroethyl)ether with ammonia. The industrial production of morpholine derivatives advanced significantly when processes were developed using diethylene glycol and ammonia under high temperature and pressure conditions in the presence of hydrogen and suitable catalysts. Evolution of 2-(Aminomethyl)morpholine in Scientific LiteratureThe scientific literature surrounding 2-(Aminomethyl)morpholine has grown substantially over recent decades. Initially, publications focused primarily on synthetic methodologies and basic characterization. As analytical techniques improved, researchers began exploring more sophisticated applications and structure-activity relationships. The compound, identified by CAS number 116143-27-2, has been increasingly featured in publications related to pharmaceutical development and organic synthesis. Literature from the early 2000s began highlighting the importance of the morpholine scaffold in drug discovery, with numerous papers examining its potential as a pharmacophore in various therapeutic targets. The evolution of research on 2-(Aminomethyl)morpholine reflects the broader trend in heterocyclic chemistry toward more targeted, application-driven investigations. Modern synthetic approaches have become more stereoselective and environmentally conscious, as evidenced by recent publications describing green synthesis methods for morpholine derivatives. The compound's appearance in patent literature further underscores its growing industrial and commercial significance. Significance in Contemporary Chemical Research2-(Aminomethyl)morpholine has emerged as a compound of considerable interest in contemporary research due to its unique structural features combining the morpholine heterocycle with a primary amine functionality. This dual functionality creates opportunities for diverse chemical transformations and applications in medicinal chemistry. The compound has gained attention as a building block for the synthesis of more complex bioactive molecules, particularly those targeting central nervous system (CNS) disorders. With a molecular weight of 116.16 g/mol and chemical formula C5H12N2O, it provides an ideal scaffold for further derivatization while maintaining drug-like properties. Research has demonstrated its utility as a ligand for metal complexes, including its reaction with nickel(II) nitrite to form trans-bis[2-(aminomethyl)morpholine]dinitronickel(II). Contemporary researchers have leveraged the compound's balanced lipophilicity and hydrophilicity to create molecules with improved blood-brain barrier permeability, a crucial factor in developing effective CNS-active compounds. Morpholine Scaffold as a Privileged StructureThe morpholine ring system has earned recognition as a privileged structure in medicinal chemistry and drug design. A comprehensive review published in 2019 explicitly classified morpholine as a privileged scaffold, highlighting its presence in numerous approved and experimental drugs. This six-membered heterocycle containing both oxygen and nitrogen atoms provides a versatile platform for drug development with several advantageous properties. The morpholine ring contributes to favorable physicochemical characteristics, including enhanced water solubility compared to purely lipophilic structures while maintaining sufficient lipophilicity for membrane permeability. In CNS-active compounds, morpholine moieties serve multiple critical functions: (1) enhancing potency through specific molecular interactions, (2) acting as a scaffold directing the spatial orientation of pharmacophoric groups, and (3) improving pharmacokinetic properties, particularly blood-brain barrier penetration. The significance of morpholine derivatives in modern drug discovery is further emphasized by their ranking as the ninth most common heterocycle in new small-molecule drugs approved by the FDA between 2013 and 2023. This prevalence underscores the enduring value of the morpholine scaffold in addressing diverse therapeutic targets. Research Scope and LimitationsCurrent research on 2-(Aminomethyl)morpholine spans synthetic methodology, medicinal chemistry applications, and structure-property relationships. While significant advances have been made, several limitations and knowledge gaps persist. One primary challenge involves the development of more efficient, stereoselective synthetic routes. Though methods exist for creating substituted morpholines, many require multiple steps with moderate yields. Recent innovations such as the four-step synthesis of cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols represent important advances, but opportunities remain for more streamlined approaches. Another limitation concerns the comprehensive characterization of biological activities. While the morpholine scaffold broadly has established pharmacological relevance, the specific biological profile of 2-(Aminomethyl)morpholine derivatives requires further elucidation. Research scope must expand to include more systematic evaluation of structure-activity relationships, particularly regarding stereochemistry and its impact on biological targets. Additionally, computational studies predicting ADME properties (absorption, distribution, metabolism, and excretion) would complement experimental data and facilitate the rational design of 2-(Aminomethyl)morpholine derivatives with optimized pharmacokinetic profiles. The conformational behavior of 2-(aminomethyl)morpholine has been extensively studied through theoretical approaches, building upon the well-established conformational analysis of the parent morpholine molecule. Morpholine adopts a chair conformation as its predominant structural form, with the nitrogen-hydrogen bond existing in either equatorial or axial orientations [1] [2]. Advanced spectroscopic techniques have demonstrated that the equatorial conformer represents the lower energy form, with a measurable energy difference between the two conformational states. Infrared resonant vacuum ultraviolet photoionization spectroscopy has provided definitive experimental validation of theoretical predictions, measuring adiabatic ionization thresholds of 65,442 ± 4 cm⁻¹ for the chair-equatorial conformer and 65,333 ± 4 cm⁻¹ for the chair-axial conformer [2] [3]. These measurements represent the first direct experimental determination of unique vibrational spectra for distinct morpholine conformers, providing unprecedented insight into the conformational preferences of these heterocyclic systems. Gas-phase studies have consistently confirmed that the chair-equatorial conformation is strongly preferred across different temperature conditions [3] [4]. At 166 K, the population distribution shows approximately 68.9% chair-equatorial and 31.1% chair-axial conformers, while at 128 K, this distribution shifts to 72.8% chair-equatorial and 27.2% chair-axial conformers [3]. These temperature-dependent population studies provide crucial thermodynamic data for understanding the conformational behavior of 2-(aminomethyl)morpholine derivatives. Computational Modeling ApproachesComputational modeling of 2-(aminomethyl)morpholine has employed a comprehensive range of theoretical methods, from high-level ab initio calculations to practical molecular mechanics approaches. Density functional theory using the B3LYP functional with 6-31+G(d,p) basis sets has emerged as a benchmark method for studying morpholine derivatives [5] [6]. The M05-2X density functional has been particularly validated for providing reliable geometries when compared to coupled-cluster wave function theory results [5]. Advanced solvation models have been incorporated into computational studies to account for environmental effects. The SM6 quantum mechanical implicit solvation model has been used successfully for aqueous-phase calculations, while SM5.4 and SM5.42 models have been applied to semiempirical methods [5]. These solvation models are essential for accurately predicting the behavior of 2-(aminomethyl)morpholine in biological environments. Quantum chemical calculations have revealed detailed mechanistic insights into morpholine oxidation by Cytochrome P450 enzymes [7] [8]. Density functional theory studies investigating both doublet and quartet electronic states have shown that morpholine hydroxylation occurs through a hydrogen atom abstraction and rebound mechanism [7]. The presence of nitrogen in the morpholine heterocycle significantly facilitates hydrogen abstraction, while the subsequent C-N bond cleavage represents the rate-determining step for the overall oxidation process [8]. Structure-Activity Relationship (SAR) AnalysesStructure-activity relationship studies of 2-(aminomethyl)morpholine derivatives have revealed critical insights into the molecular features responsible for biological activity. The 4-substituted 2-(aminomethyl)morpholine structural motif has been extensively evaluated for gastrokinetic activity, with systematic modifications providing clear SAR patterns [9]. Introduction of electron-withdrawing groups such as chloro, fluoro, and trifluoromethyl substituents on the benzyl portion of morpholine derivatives significantly enhances gastrokinetic activity [9]. The morpholine ring system serves as a privileged scaffold in medicinal chemistry, contributing to enhanced binding affinity with target proteins through specific molecular interactions [10] [11]. In anticancer applications, morpholine derivatives demonstrate improved binding affinity with mechanistic target of rapamycin (mTOR) kinase [10]. SAR studies have identified that 3,5-ethylene bridged morpholine moieties can penetrate deeply into the mTOR binding pocket, making them particularly selective and potent mTOR inhibitors [10]. The N-morpholinoethyl moiety has been identified as crucial for central nervous system receptor modulation [13]. This structural feature occupies deep hydrophobic pockets surrounded by conserved aromatic residues in transmembrane domains, particularly interacting with Trp172, Tyr190, and Trp194 residues . The morpholine ring orientation and substitution pattern directly influence receptor selectivity, with methoxy group introduction at specific positions switching activity from agonist to antagonist profiles . Comprehensive SAR analyses have demonstrated that morpholine derivatives exhibit structure-dependent activity across multiple therapeutic areas [14] [15]. The electron-deficient nature of the morpholine ring, resulting from the negative influence of the oxygen atom, contributes to reduced basicity compared to other nitrogen-containing heterocycles [14]. This property, combined with the relatively balanced lipophilic-hydrophilic profile of the morpholine scaffold, provides desirable drug-like characteristics that have made morpholine a frequently exploited saturated six-membered heterocycle in medicinal chemistry [15]. Stereochemical ConsiderationsThe stereochemical aspects of 2-(aminomethyl)morpholine present complex considerations arising from the conformational flexibility of the morpholine ring and the presence of stereogenic centers. The morpholine ring predominantly adopts a chair conformation with the nitrogen-hydrogen bond preferentially oriented in the equatorial position [1] [2]. This conformational preference has significant implications for the stereochemical behavior of substituted morpholine derivatives. Enantiopure morpholine fragments have been successfully synthesized using chiral pool starting materials [16], with the integral stereochemistry imparted through appropriate selection of readily available enantiopure precursors. Cyclic sulfamidates have been employed as aziridine equivalents in stereoselective synthesis, providing access to morpholine derivatives with controlled stereochemistry [16]. These synthetic approaches have enabled the preparation of morpholine building blocks with defined stereochemical relationships. Carbon-13 nuclear magnetic resonance spectroscopy has provided detailed insights into substituent effects and conformational preferences in morpholine derivatives [17]. The α-parameter for methyl substitution has been determined as 5.00 ppm downfield, comparing favorably with values observed for methylcyclohexanes (5.96 ppm) and methylpiperidines (5.4 ppm) [17]. These spectroscopic parameters provide valuable tools for conformational analysis and stereochemical assignment. Conformational restrictions through bridging modifications have been shown to improve selectivity and reduce unwanted pharmacological properties [15] [18]. The introduction of constraints that lock the morpholine ring in specific conformations can modulate physicochemical properties such as lipophilicity, metabolism, and hERG inhibition [15]. Density functional theory analysis has been employed to compare the relative basicities of constrained morpholine derivatives, revealing how conformational restrictions influence electronic properties [18]. Molecular Dynamics SimulationsMolecular dynamics simulations have provided crucial insights into the dynamic behavior of 2-(aminomethyl)morpholine and related morpholine derivatives in various environments. Explicit water molecular dynamics simulations using periodic boundary conditions have been employed to study the conformational behavior and intermolecular interactions of morpholine systems [19] [20]. The Particle Mesh Ewald method has been utilized to calculate full electrostatic energies, while Langevin dynamics has been applied for temperature regulation [19]. Force field validation studies have demonstrated that MMFF94 provides the most accurate representation of nitrogen heterocycles among tested molecular mechanics methods [5] [20]. Comparative studies using representatives from major force field families, including AMBER ff-99SBILDN, OPLS-AA/L, CHARMM27, and GROMOS43a1, have established benchmarks for morpholine derivative simulations [20]. The CM4 charge model has been validated for accurate prediction of partial atomic charges in morpholine systems [5]. Molecular dynamics simulations have revealed detailed mechanisms of morpholine interactions with biological macromolecules [7] [21]. Studies of morpholine oxidation by Cytochrome P450 enzymes have employed density functional theory calculations to investigate reaction pathways in both doublet and quartet electronic states [7]. The simulations have identified hydrogen atom abstraction as the initial step, followed by C-N bond cleavage as the rate-determining process [7]. Protein-ligand interaction studies using molecular dynamics have provided insights into the binding modes of morpholine derivatives with target proteins [21] [22]. Simulations have characterized different binding pockets and analyzed dynamic interactions at the atomic level, revealing key residues that stabilize ligands in catalytic sites [21]. The contribution of explicit water molecules and protein dimerization effects have been systematically investigated to understand their influence on ligand association [21]. XLogP3 -1.5

Dates

Last modified: 08-15-2023

Explore Compound TypesGet ideal chemicals from 750K+ compounds

|

|---|